2-(4-ethylpiperazin-1-yl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylpiperazine group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Attachment of the Ethylpiperazine Group: The ethylpiperazine group can be attached through a nucleophilic substitution reaction, where the quinoline core is reacted with 1-ethylpiperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpiperazine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 1-ethylpiperazine, nucleophiles, catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
2-(4-ETHYLPIPERAZINO)-1-[6-HYDROXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE: Similar structure but with a hydroxy group instead of a methoxy group on the quinoline core.
Uniqueness
The uniqueness of 2-(4-ETHYLPIPERAZINO)-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H31N3O2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H31N3O2/c1-6-22-9-11-23(12-10-22)15-20(25)24-19-8-7-17(26-5)13-18(19)16(2)14-21(24,3)4/h7-8,13-14H,6,9-12,15H2,1-5H3 |
InChI Key |
SLJOFQBYYJACCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.